4-(Trimethylsilylethynyl)benzyl alcohol
Overview
Description
4-(Trimethylsilylethynyl)benzyl alcohol is a versatile organic compound characterized by its unique structure, which includes a benzyl alcohol moiety and a trimethylsilylethynyl group
Synthetic Routes and Reaction Conditions:
Sonogashira Coupling Reaction: One common method to synthesize this compound involves the Sonogashira coupling reaction between 4-bromobenzyl alcohol and trimethylsilylacetylene in the presence of a palladium catalyst and a copper co-catalyst.
Hydroboration-Oxidation: Another approach is the hydroboration-oxidation of 4-(trimethylsilylethynyl)benzaldehyde, followed by reduction to the corresponding alcohol.
Industrial Production Methods: The industrial production of this compound typically involves scaling up the Sonogashira coupling reaction, optimizing reaction conditions to achieve high yields, and ensuring the purity of the final product through various purification techniques.
Types of Reactions:
Oxidation: this compound can be oxidized to 4-(trimethylsilylethynyl)benzaldehyde using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to 4-(trimethylsilylethynyl)benzylamine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: It can undergo nucleophilic substitution reactions, where the trimethylsilylethynyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: PCC, dichloromethane (DCM), room temperature.
Reduction: LiAlH4, ether, 0°C to room temperature.
Substitution: Various nucleophiles, polar aprotic solvents, elevated temperatures.
Major Products Formed:
Oxidation: 4-(Trimethylsilylethynyl)benzaldehyde.
Reduction: 4-(Trimethylsilylethynyl)benzylamine.
Substitution: Various substituted benzyl alcohols depending on the nucleophile used.
Scientific Research Applications
4-(Trimethylsilylethynyl)benzyl alcohol finds applications in several scientific research areas:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-(Trimethylsilylethynyl)benzyl alcohol exerts its effects depends on its specific application. For example, in biochemical assays, it may act as a competitive inhibitor by binding to the active site of an enzyme, thereby preventing substrate binding.
Molecular Targets and Pathways Involved:
Enzymes: Specific enzymes that interact with the compound, leading to inhibition or activation of biochemical pathways.
Pathways: Various metabolic and signaling pathways influenced by the compound's presence.
Comparison with Similar Compounds
4-(Trimethylsilylethynyl)benzyl alcohol is unique due to its trimethylsilylethynyl group, which imparts distinct chemical properties compared to other benzyl alcohols. Similar compounds include:
4-(Trimethylsilylethynyl)benzaldehyde: Similar structure but with an aldehyde group instead of an alcohol.
4-(Trimethylsilylethynyl)benzylamine: Similar structure but with an amine group instead of an alcohol.
Properties
IUPAC Name |
[4-(2-trimethylsilylethynyl)phenyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16OSi/c1-14(2,3)9-8-11-4-6-12(10-13)7-5-11/h4-7,13H,10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBNXRSFSSANBSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC=C(C=C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16OSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50459786 | |
Record name | 4-(Trimethylsilylethynyl)benzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50459786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
275386-60-2 | |
Record name | 4-(Trimethylsilylethynyl)benzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50459786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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